Calcium chromate dihydrate

Vue d'ensemble

Description

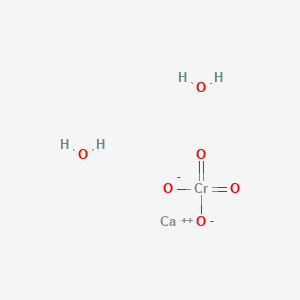

Calcium chromate dihydrate is a bright yellow chemical compound, represented by the formula CaCrO4·2H2O . It is a chromate salt of calcium and is often encountered in its dihydrate form .

Synthesis Analysis

Calcium chromate dihydrate is formed from the salt metathesis reaction of sodium chromate and calcium chloride . The reaction is as follows: Na2CrO4 + CaCl2 → CaCrO4 + 2 NaCl. In aqueous solution, the dihydrate is obtained, which loses water to afford the anhydrate at 200°C .Molecular Structure Analysis

The molecular structure of Calcium chromate dihydrate consists of one calcium (Ca) atom, one chromium (Cr) atom, and four oxygen (O) atoms .Chemical Reactions Analysis

Calcium chromate dihydrate is a strong oxidizer . It reacts with organic compounds (e.g., alcohols) or reducing agents (e.g., metals) to produce the corresponding carbonyl compounds or metal oxides while the chromium (VI) center in CaCrO4 is reduced to chromium (III) . It can react explosively with hydrazine and burn violently if mixed with boron and ignited .Physical And Chemical Properties Analysis

Calcium chromate dihydrate is characterized by its yellowish crystal appearance . It is readily soluble in water and slightly soluble in alcohol . It’s a strong oxidizer and reacts with acids to produce chromate salts and calcium salts . The molecular weight of calcium chromate is approximately 156.072 g/mol .Applications De Recherche Scientifique

1. Biomaterial Applications

Calcium sulfate dihydrate, with its ability to form uniform, low-dimensional crystals, shows potential as a biomaterial in clinical applications like bone graft substitution and drug delivery. The use of solvents such as isopropyl alcohol can aid in obtaining these crystals from calcium nitrate-sulfuric acid systems. These materials are well-crystallized and phase-pure, as confirmed by X-ray Diffractometry and Fourier Transform Infrared Spectrometry (Sandhya, Sureshbabu, Varma, & Komath, 2012).

2. Environmental and Geotechnical Applications

Calcium sulfate in its different forms (dihydrate, anhydrite, and hemihydrate) has applications in environmental and geotechnical settings, such as gas treatment, wastewater treatment, chemical disposal, clay-sulfate rock swelling, crystallization, extractive distillation, and seawater desalination. Research on the solubility of these minerals in aqueous solutions is essential for these applications (Taherdangkoo, Tian, Sadighi, Meng, Yang, & Butscher, 2022).

3. Energy Savings and Environmental Impact

Studies on calcium oxide/calcium hydroxide chemical heat pumps, particularly using scallop material for the reaction systems, indicate potential for energy savings and reduced environmental impact. These systems use the hydration of calcium oxide and dehydration of calcium hydroxide (Ogura, Abliz, & Kage, 2004).

4. Synthesis of Nanoparticles

The synthesis of calcium hydroxide nanoparticles in aqueous medium involves chemical precipitation at room temperature. This process and the resulting nanoparticles have potential applications in various fields due to their specific properties and dimensions (Samanta, Chanda, Das, Ghosh, Mukhopadhyay, & Dey, 2016).

5. Wastewater Treatment

Calcium sulfate dihydrate can serve as an alternative coagulant-flocculant to aluminum sulfate in wastewater treatment. It can effectively clarify wastewater while maintaining a neutral pH, which is advantageous over the acidic character induced by aluminum sulfate (Vázquez-Almazán, Ventura, Rico, & Rodriguez-Garcia, 2012).

6. Understanding Crystal Formation

Research on calcium sulfate dihydrate crystals' formation and growth in various conditions is crucial for a comprehensive understanding of their application in different scientific fields. These studies cover aspects like nucleation, growth kinetics, and interfacial tension (Gayevskii, Kochmarskii, & Gayevska, 2020).

Safety And Hazards

Calcium chromate dihydrate, like all hexavalent chromium compounds, is highly toxic and carcinogenic on ingestion or inhalation . It may cause irritation on contact and hazardous decomposition products . It is also an animal positive carcinogen . Handling it without gloves can cause dermatitis, and it can also be absorbed through the skin in small amounts, usually if wet .

Orientations Futures

While Calcium chromate dihydrate has various applications due to its unique properties, its usage is limited due to the very toxic and carcinogenic nature of hexavalent chromium compounds such as chromate salts . Therefore, future research and development in this area may focus on finding safer alternatives or improving the safety measures for handling this compound.

Propriétés

IUPAC Name |

calcium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Cr.2H2O.4O/h;;2*1H2;;;;/q+2;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFSVSISUGYRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Cr](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCrO4.2H2O, CaCrH4O6 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13765-19-0 (Parent) | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074872 | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium chromate dihydrate is a bright yellow powder. Loses water at 392 °F (200 °C). | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Calcium chromate dihydrate | |

CAS RN |

8012-75-7, 10060-08-9 | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium chrome(VI) dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

392 °F (loses 2H2O) (NTP, 1992) | |

| Record name | CALCIUM CHROMATE DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.